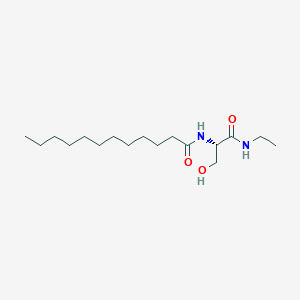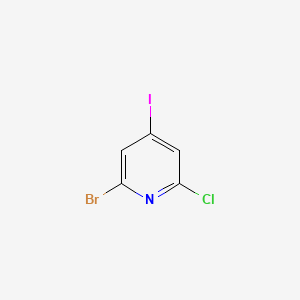![molecular formula C10H12BNO3 B14044730 [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid typically involves the reaction of a suitable boronic ester with an appropriate precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are used in the design of drugs that target specific enzymes or proteins, particularly in cancer treatment .
Industry
In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of catalysts for various chemical processes .
Mechanism of Action
The mechanism of action of [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid group, which can bind to diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in similar coupling reactions but with different reactivity profiles.
Uniqueness
[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10- |
InChI Key |
UVWBADYWXYEXEE-BENRWUELSA-N |
Isomeric SMILES |
B(C1=CC2=C(C=C1)/C(=N\OC)/CC2)(O)O |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


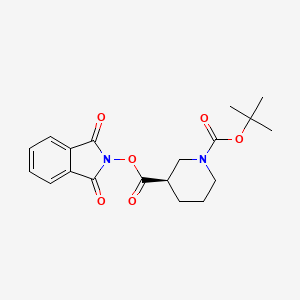
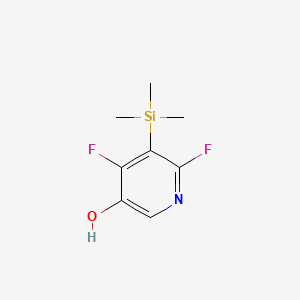
![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
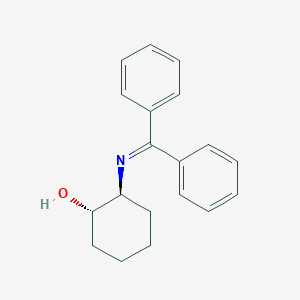
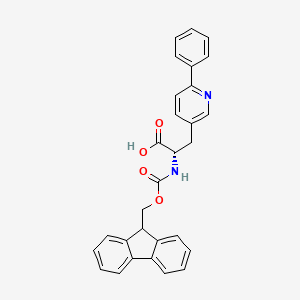
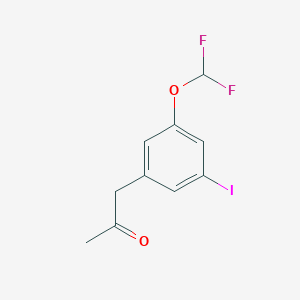
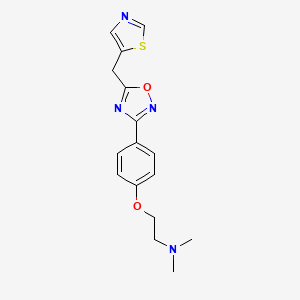
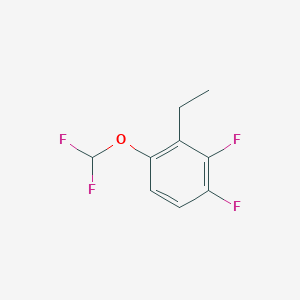
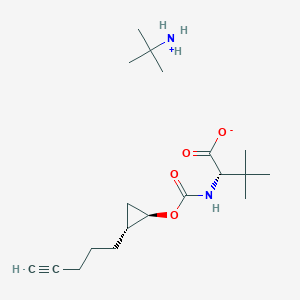
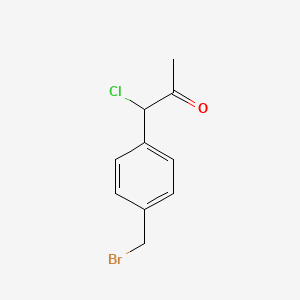
![Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B14044707.png)

